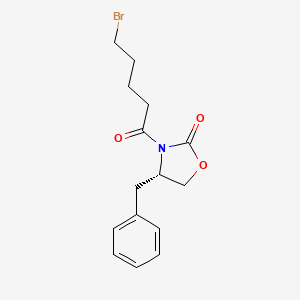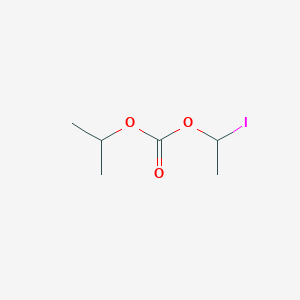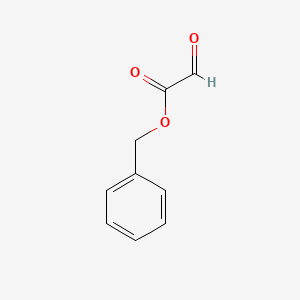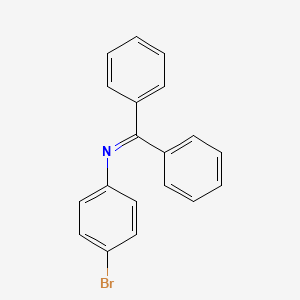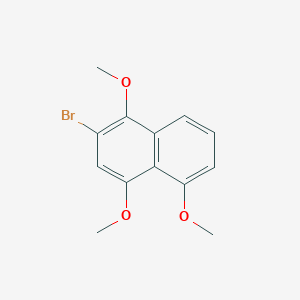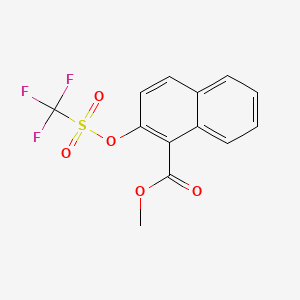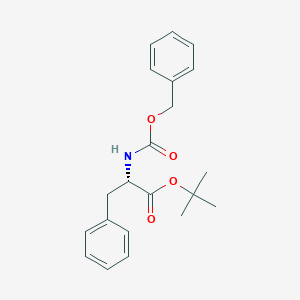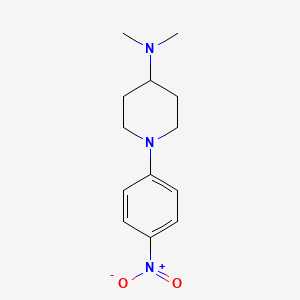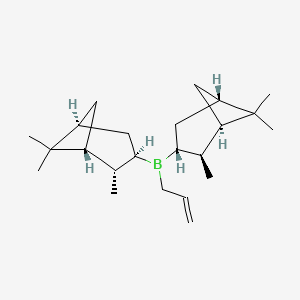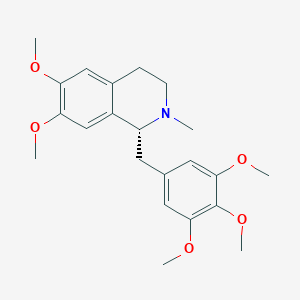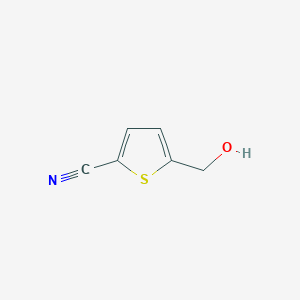
5-(Hydroxymethyl)thiophene-2-carbonitrile
Vue d'ensemble
Description
“5-(Hydroxymethyl)thiophene-2-carbonitrile” is a chemical compound with the molecular formula C6H5NOS . It has a molecular weight of 139.18 . This compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “5-(Hydroxymethyl)thiophene-2-carbonitrile” is 1S/C6H5NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“5-(Hydroxymethyl)thiophene-2-carbonitrile” is a liquid at room temperature . .
Applications De Recherche Scientifique
Application 1: Improvement of Lithium-Ion Batteries
- Summary of Application: Thiophene-2-carbonitrile (CT) is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O 4 (LNMO) cells .
- Methods of Application: The effects of CT on the electrode interface and cycling performance of Li/LNMO cells are studied by electrochemical methods such as charge–discharge measurements, cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and other characterization methods .
- Results or Outcomes: CT can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface, which improves the interphase stability of the electrode/electrolyte. The Li|1.0 M LiPF 6 -EC/EMC/DMC (1:1:1, v/v/v) |LNMO cell with 0.1 wt% CT shows a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .
Application 2: Synthesis of Thiophene Derivatives
- Summary of Application: Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application: The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results or Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs). Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Application 3: Preparation of Thiaplatinacycles
- Summary of Application: 2-Thiophenecarbonitrile, a compound structurally similar to 5-(Hydroxymethyl)thiophene-2-carbonitrile, is used in the preparation of thiaplatinacycles .
Application 4: Synthesis of 2,2’-Thienylpyrroles
- Summary of Application: 2-Thiophenecarbonitrile is also used in the synthesis of 2,2’-thienylpyrroles .
Application 5: Preparation of Thiaplatinacycles
- Summary of Application: 2-Thiophenecarbonitrile, a compound structurally similar to 5-(Hydroxymethyl)thiophene-2-carbonitrile, is used in the preparation of thiaplatinacycles .
Application 6: Synthesis of 2,2’-Thienylpyrroles
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
5-(hydroxymethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORJYXNQPRQFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442328 | |
| Record name | 5-(hydroxymethyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)thiophene-2-carbonitrile | |
CAS RN |
172349-09-6 | |
| Record name | 5-(hydroxymethyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

